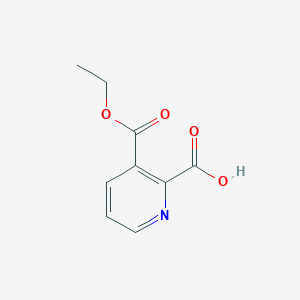

3-(Ethoxycarbonyl)picolinic acid

Description

Overview of Picolinic Acid Derivatives in Organic Chemistry

Picolinic acid, or pyridine-2-carboxylic acid, is an isomer of pyridine (B92270) carboxylic acid with the carboxyl group at the 2-position of the pyridine ring. chemicalbook.com Its derivatives have garnered substantial attention in organic and medicinal chemistry. These compounds are known to be involved in a variety of biological processes and have been investigated for the treatment of numerous diseases, including cancer, diabetes, and various infectious diseases. nih.gov The ability of the picolinic acid scaffold to act as a bidentate chelating agent for metal ions is a key feature that contributes to its biological activity. evitachem.com Furthermore, the ease of substitution on the pyridine ring allows for the fine-tuning of the molecule's properties, making picolinic acid derivatives a versatile platform for drug discovery and development. nih.gov

Importance of 3-Substituted Pyridine Carboxylic Acids

The position of substituents on the pyridine ring plays a crucial role in determining the molecule's chemical and biological properties. The introduction of a substituent at the 3-position of a pyridine carboxylic acid can significantly influence its bioactivity. hmdb.ca For instance, 3-substituted pyridine derivatives have been explored for their potential as anti-inflammatory agents and in the development of specialized polymers and resins with enhanced thermal and chemical resistance. sigmaaldrich.com Research has shown that the electronic nature and steric bulk of the substituent at this position can modulate the molecule's interaction with biological targets, such as enzymes, leading to enhanced potency and selectivity. nih.gov

Academic Context of 3-(Ethoxycarbonyl)picolinic acid within Pyridine Chemistry Research

This compound, with the IUPAC name 3-(ethoxycarbonyl)pyridine-2-carboxylic acid, is a specific example of a 3-substituted picolinic acid derivative. chemenu.com Its chemical structure, featuring both a carboxylic acid group at the 2-position and an ethoxycarbonyl group at the 3-position, places it at the intersection of several key areas of chemical research. While detailed research findings specifically on this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as an intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. The presence of two distinct functional groups offers multiple sites for chemical modification, making it a potentially valuable building block for combinatorial chemistry and the development of novel compounds with tailored properties.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely available in the cited literature. However, data for related compounds can provide valuable context.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 6-(Ethoxycarbonyl)picolinic acid | 3-(Methoxycarbonyl)pyridine-2-carboxylic acid |

| CAS Number | 887587-64-6 chemenu.com | 21855-16-3 sigmaaldrich.com | 24195-02-6 nih.gov |

| Molecular Formula | C₉H₉NO₄ chemenu.com | C₉H₉NO₄ cymitquimica.com | C₈H₇NO₄ nih.gov |

| Molecular Weight | 195.17 g/mol chemenu.com | 195.17 g/mol cymitquimica.com | 181.15 g/mol nih.gov |

| Physical Form | Not specified | Solid sigmaaldrich.com | Not specified |

| Melting Point | Not specified | 116-117 °C sigmaaldrich.com | Not specified |

| Boiling Point | Not specified | 396.2 °C at 760 mmHg sigmaaldrich.com | Not specified |

Data for isomers and related compounds are provided for comparative purposes.

Table 2: Spectroscopic Data of Picolinic Acid

| Spectroscopy | Data |

| ¹H NMR (600 MHz, H₂O, pH 7.0) | Chemical shifts (ppm) are available in the Human Metabolome Database. hmdb.ca |

| ¹³C NMR | Data available from SpectraBase. nih.gov |

| IR Spectroscopy | Characteristic absorption bands have been reported. researchgate.net |

| Mass Spectrometry | GC-MS and MS-MS data are available. nih.gov |

Specific spectroscopic data for this compound is not available in the searched literature. The data for the parent compound, picolinic acid, is presented for reference.

Synthesis of Picolinic Acid Derivatives

The synthesis of picolinic acid and its derivatives can be achieved through various methods. A common laboratory-scale preparation involves the oxidation of 2-methylpyridine (B31789) (α-picoline) using a strong oxidizing agent like potassium permanganate (B83412). chemicalbook.com Industrially, picolinic acid can be produced by the ammoxidation of 2-picoline followed by the hydrolysis of the resulting nitrile. chemicalbook.com

The synthesis of specifically substituted picolinic acids often requires multi-step procedures. For example, the synthesis of 3-ethoxycarbonyl-2-isothiocyanatopyridine, a related compound, starts from 2-amino-3-ethoxycarbonylpyridine, which is then treated with thiophosgene. researchgate.net This suggests that a potential synthetic route to this compound could involve the appropriate modification of a pre-functionalized pyridine ring.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxycarbonylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-14-9(13)6-4-3-5-10-7(6)8(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINXSNWRISYGPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 3 Ethoxycarbonyl Picolinic Acid

Conventional Synthetic Routes to 3-(Ethoxycarbonyl)picolinic acid

Conventional methods for synthesizing this compound primarily rely on the modification of readily available precursors such as pyridine-2,3-dicarboxylic acid or its precursors. These multi-step processes focus on achieving the desired substitution pattern through classical organic reactions.

Esterification Reactions of Picolinic Acid Derivatives

The most direct conventional route to this compound involves the selective esterification of pyridine-2,3-dicarboxylic acid. The key challenge in this approach is achieving mono-esterification at the C3-position while leaving the C2-carboxylic acid group intact.

One effective method proceeds through an intermediate cyclic anhydride. Pyridine-2,3-dicarboxylic acid can be converted to its corresponding anhydride, which is then subjected to alcoholysis with ethanol (B145695). The regioselectivity of the ring-opening reaction is crucial for the successful synthesis of the target molecule. An alternative, though often less selective, method is the direct partial esterification of the dicarboxylic acid, where reaction conditions must be meticulously controlled to favor the formation of the 3-ester.

A related strategy involves the hydrolysis of a diester. For instance, diethyl pyridine-2,3-dicarboxylate can be synthesized and then selectively hydrolyzed. A procedure described for a substituted analogue involves heating diethyl 5-ethylpyridine-2,3-dicarboxylate with aqueous sodium hydroxide (B78521), followed by acidification to yield the dicarboxylic acid, demonstrating the manipulation of ester groups on this scaffold. googleapis.com

Functionalization of Pyridine (B92270) Ring Systems

This approach involves starting with a simpler pyridine or quinoline (B57606) compound and introducing the necessary functional groups. A common and industrially significant precursor is quinoline, which can be oxidatively cleaved to form pyridine-2,3-dicarboxylic acid. This dicarboxylic acid then serves as the immediate precursor for esterification as described above.

Various oxidizing agents have been employed for this transformation.

Permanganate (B83412) Oxidation: Classic methods utilized potassium permanganate (KMnO₄) for the oxidation of quinoline or its derivatives. For example, the oxidation of lepidine (4-methylquinoline) with permanganate was reported to yield 4-methylpyridine-2,3-dicarboxylic acid. epo.org Similarly, α-picoline can be oxidized to picolinic acid using KMnO₄, a foundational reaction in pyridine chemistry. orgsyn.org

Hydrogen Peroxide Oxidation: More recent methods employ hydrogen peroxide, often in the presence of a base. A preferred method for preparing 5-ethyl-pyridine-2,3-dicarboxylic acid involves the oxidation of 3-ethyl-8-hydroxyquinoline with 30% to 50% aqueous hydrogen peroxide in an aqueous solution of sodium or potassium hydroxide at temperatures between 75°C and 90°C. epo.org

Other Oxidative Methods: The synthesis of 2,3-pyridine-dicarboxylic acid from quinoline has been optimized using sodium chlorate (B79027) as the oxidant in the presence of cupric sulfate (B86663) and sulfuric acid, achieving a yield of 67.3%. researchgate.net

Once the pyridine-2,3-dicarboxylic acid is obtained, the synthesis proceeds via the esterification strategies detailed previously.

Novel Approaches in the Synthesis of this compound

Modern synthetic chemistry has driven the development of more efficient, selective, and environmentally benign methods for constructing complex molecules like this compound. These novel approaches often utilize catalysis and adhere to the principles of green chemistry.

Catalytic Synthesis Strategies

Catalytic methods offer significant advantages by enabling reactions under milder conditions, with higher selectivity and atom economy.

Palladium-Catalyzed Carbonylation: A significant advancement is the direct synthesis of pyridine-2,3-dicarboxylic acid esters from dichloropyridines. This process involves the reaction of a 2,3-dichloropyridine (B146566) compound with carbon monoxide and an alcohol (e.g., ethanol) in the presence of a base and a catalytically active complex of palladium with a diphosphine ligand. google.com This palladium-catalyzed dicarbonylation provides a direct route to the diester, which can then be selectively hydrolyzed to the target monoester. The palladium catalyst is typically used in amounts of 0.02 to 5 mol%. google.com

Multi-Component Reactions (MCRs): One-pot multi-component reactions represent a highly innovative strategy. A method for synthesizing substituted picolinates has been developed using a heterogeneous UiO-66(Zr)-based metal-organic framework (MOF) as a catalyst. nih.gov In this approach, ethyl 2-oxopropanoate, an aromatic aldehyde, ammonium (B1175870) acetate (B1210297), and malononitrile (B47326) are reacted in ethanol at room temperature to produce highly functionalized ethyl picolinates in excellent yields. nih.gov While this specific reaction yields products with additional amino and cyano groups, it exemplifies a powerful catalytic strategy for building the substituted pyridine ring in a single step.

Organocatalysis: Picolinic acid (pyridine-2-carboxylic acid) itself has been shown to be an effective organocatalyst for the green synthesis of other complex heterocyclic compounds, such as pyrazolo[3,4-b]quinolinones, via multi-component reactions. nih.govrsc.org This highlights the potential for auto-catalytic or related catalytic systems within this class of compounds.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. Several of the novel synthetic approaches align with these principles.

Atom Economy: Multi-component reactions (MCRs) are a cornerstone of green chemistry as they maximize the incorporation of atoms from the reactants into the final product, generating minimal waste. nih.govnih.gov

Catalysis: The use of catalysts, whether they are palladium complexes, metal-organic frameworks, or organocatalysts, is preferred over stoichiometric reagents. google.comnih.govnih.gov Catalytic processes reduce waste and often allow for more moderate reaction conditions.

Safer Solvents and Reagents: Novel syntheses often employ more environmentally benign solvents like ethanol. nih.gov Catalytic methods can avoid the use of harsh, corrosive reagents common in conventional oxidation or functionalization reactions.

Recyclable Catalysts: The development of heterogeneous catalysts, such as the UiO-66(Zr)-N(CH₂PO₃H₂)₂ MOF, is particularly advantageous. nih.gov These catalysts can be easily recovered from the reaction mixture by filtration and reused multiple times, reducing both cost and waste.

Yield Optimization and Reaction Pathway Analysis

Optimizing reaction conditions to maximize product yield is a critical aspect of synthetic chemistry. Analysis of the reaction pathway provides mechanistic insights that can guide this optimization.

For the synthesis of picolinic acid and its derivatives, various parameters have been studied to enhance yield. In the multi-component synthesis of ethyl picolinate (B1231196) derivatives, a systematic optimization of the catalyst amount, temperature, and solvent was performed. The results indicated that using 5 mg of the UiO-66(Zr) catalyst in ethanol at ambient temperature provided the highest yields, with some products being formed in up to 96% yield. nih.gov

Table 1: Optimization of Reaction Conditions for a Catalytic Picolinate Synthesis Reaction: ethyl 2-oxopropanoate (1 mmol), 4-chlorobenzaldehyde (B46862) (1 mmol), malononitrile (1.2 mmol), and ammonium acetate (1.5 mmol) in 5 mL solvent.

| Entry | Catalyst Amount | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 2 mg | Ethanol | 25 | 45 | 70 |

| 2 | 5 mg | Ethanol | 25 | 20 | 96 |

| 3 | 7 mg | Ethanol | 25 | 20 | 96 |

| 4 | 5 mg | Methanol | 25 | 30 | 85 |

| 5 | 5 mg | Water | 25 | 90 | 50 |

| 6 | 5 mg | Acetonitrile (B52724) | 25 | 40 | 80 |

| 7 | 5 mg | Ethanol | 50 | 15 | 96 |

| Data sourced from a study on picolinate synthesis using a UiO-66(Zr) catalyst. nih.gov |

The reaction pathway for the multi-component synthesis is proposed to begin with a Knoevenagel condensation between the aromatic aldehyde and malononitrile. This is followed by a Michael addition of the enolate of ethyl 2-oxopropanoate. Subsequent cyclization with ammonium acetate and eventual dehydration and aromatization leads to the final substituted picolinate product. nih.gov

In more conventional routes, such as the oxidation of quinoline to 2,3-pyridinedicarboxylic acid, optimizing the stoichiometry and reaction time is key. For the oxidation with sodium chlorate, a molar ratio of quinoline:sodium chlorate:cupric sulfate:sulfuric acid of 1:3.5:1:1.5 and a reaction time of 12 hours at 103°C were found to be optimal, resulting in a product yield of 67.3%. researchgate.net

The pathway for the palladium-catalyzed dicarbonylation of 2,3-dichloropyridine is understood to proceed via a standard catalytic cycle. The cycle involves the oxidative addition of the Pd(0) catalyst to a C-Cl bond, insertion of a molecule of carbon monoxide, followed by a second oxidative addition/insertion at the other C-Cl bond, and finally reductive elimination to form the diester product and regenerate the Pd(0) catalyst.

Chemical Reactivity and Transformation Studies of 3 Ethoxycarbonyl Picolinic Acid

Reactions at the Ester Moiety

The chemical reactivity of 3-(ethoxycarbonyl)picolinic acid is characterized by transformations at its two primary functional groups: the ethoxycarbonyl (ester) group and the pyridine (B92270) ring. The ester moiety, in particular, is susceptible to a variety of reactions common to carboxylic acid derivatives.

The ester group can undergo hydrolysis, typically under acidic or basic conditions, to yield the corresponding dicarboxylic acid, pyridine-2,3-dicarboxylic acid. While specific studies on the hydrolysis of this compound are not extensively detailed in the provided results, the general mechanism for ester hydrolysis is well-established. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Conversely, base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Transesterification, the process of exchanging the ethoxy group for another alkoxy group, is also a feasible reaction for this compound, although specific examples are not provided in the search results. This reaction is typically catalyzed by an acid or a base and involves the reaction of the ester with an alcohol.

The ester group of this compound can be reduced to an alcohol. This transformation is a common procedure in organic synthesis. While direct reduction of this specific compound is not detailed, the reduction of picolinic amides, which are structurally related, to the corresponding amines has been demonstrated using reagents like zinc in aqueous hydrochloric acid. cam.ac.uk This suggests that similar reductive conditions could potentially be applied to the ester, though the product would be an alcohol rather than an amine. The reduction of carboxylic acid derivatives, in general, can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄), which would convert the ester to a primary alcohol, yielding 3-(hydroxymethyl)picolinic acid. libretexts.org

Nucleophilic acyl substitution is a key reaction class for carboxylic acid derivatives like this compound. masterorganicchemistry.comunizin.org This reaction involves the replacement of the ethoxy group with a nucleophile. masterorganicchemistry.comunizin.org The general mechanism proceeds through a tetrahedral intermediate formed by the addition of the nucleophile to the carbonyl carbon, followed by the elimination of the ethoxide leaving group. masterorganicchemistry.comunizin.org

A prominent example of this is amidation, where the ester reacts with an amine to form an amide. The direct conversion of carboxylic acids to amides can be challenging due to the basicity of amines, which can deprotonate the carboxylic acid. libretexts.org However, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate this reaction by activating the carboxylic acid. libretexts.org Studies have shown the successful synthesis of various picolinamides from picolinic acid and its derivatives by coupling with N-alkylanilines. nih.gov For instance, picolinic acid can be converted to its acid chloride using thionyl chloride, which then readily reacts with amines to form the corresponding amides. libretexts.orgnih.gov Borate esters, such as B(OCH₂CF₃)₃, have also been employed as effective reagents for the direct amidation of carboxylic acids, including picolinic acid. nih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| This compound | Water (with acid or base catalyst) | Hydrolysis | Pyridine-2,3-dicarboxylic acid |

| This compound | Alcohol (with acid or base catalyst) | Transesterification | New ester derivative |

| This compound | Reducing agent (e.g., LiAlH₄) | Reduction | 3-(Hydroxymethyl)picolinic acid |

| This compound | Amine (with coupling agent or after conversion to acid chloride) | Nucleophilic Acyl Substitution (Amidation) | 3-(Amido)picolinic acid derivative |

Reactions Involving the Pyridine Nitrogen

The nitrogen atom within the pyridine ring of this compound imparts basic and nucleophilic character, allowing it to participate in a range of chemical transformations.

The pyridine nitrogen can act as a nucleophile and react with alkyl halides to form quaternary ammonium (B1175870) salts, a reaction known as quaternization. Research has explored methodologies for constructing a quaternary center at the picolinic site of pyridine derivatives. rsc.org

Furthermore, the pyridine nitrogen can be oxidized to an N-oxide. The oxidation of picolinic acid to picolinic acid N-oxide is a known transformation. cymitquimica.comnih.govsigmaaldrich.com This is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide exhibits altered electronic properties and reactivity compared to the parent pyridine. For instance, the synthesis of 4-nitropicolinic acid N-oxide is achieved by nitrating picolinic acid N-oxide. umsl.edu

The pyridine nitrogen and the carboxylate group of picolinic acid and its derivatives can act as ligands, coordinating with metal ions and other Lewis acids to form complexes. nih.govresearchgate.netresearchgate.net Picolinic acid itself is a well-known bidentate chelating agent, binding to metal ions through the nitrogen atom and the carboxylate oxygen. wikipedia.orgorientjchem.org This chelating ability is fundamental to its biological roles and its applications in coordination chemistry. researchgate.netnih.gov

The coordination behavior of picolinate (B1231196) ligands with various metal ions, including lanthanides like europium(III), has been studied, leading to the formation of coordination polymers with interesting luminescent properties. nih.gov The specific coordination mode can vary depending on the metal ion and the other ligands present in the complex. researchgate.netresearchgate.net For example, in some complexes, the picolinate ligand acts as a chelating agent, while in others it can bridge between metal centers to form polymeric structures. researchgate.netnih.gov The study of these metal complexes is an active area of research due to their potential applications in catalysis and materials science. nih.govrsc.org

| Reactant | Reagent | Reaction Type | Product |

| This compound | Alkyl halide | Quaternization | N-alkyl-3-(ethoxycarbonyl)picolinium halide |

| This compound | Oxidizing agent (e.g., H₂O₂) | N-Oxidation | This compound N-oxide |

| This compound | Metal ion (Lewis acid) | Coordination/Complexation | Metal complex of 3-(ethoxycarbonyl)picolinate |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine nucleus is inherently electron-deficient compared to benzene, a characteristic that significantly influences its reactivity towards electrophilic and nucleophilic reagents. This electron deficiency is further modulated by the presence of the ethoxycarbonyl and carboxylic acid groups at the 3- and 2-positions, respectively.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) on pyridine is generally more challenging than on benzene. wikipedia.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, further increasing the ring's deactivation. youtube.com

For this compound, the two electron-withdrawing groups, the carboxylic acid at C2 and the ethoxycarbonyl at C3, further deactivate the pyridine ring towards electrophilic attack. These groups direct incoming electrophiles to the meta position relative to their own positions. In this case, the C5 position is the most likely site for electrophilic substitution, as it is meta to both the C2-carboxylic acid and the C3-ethoxycarbonyl group.

Common electrophilic substitution reactions and their expected outcomes on this compound are summarized in the table below. It is important to note that harsh reaction conditions would likely be necessary, and yields may be modest due to the highly deactivated nature of the ring.

| Reaction | Reagents | Expected Major Product | Typical Conditions |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-3-(ethoxycarbonyl)picolinic acid | High temperature |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 5-Bromo- or 5-Chloro-3-(ethoxycarbonyl)picolinic acid | Lewis acid catalysis, elevated temperature |

| Sulfonation | Fuming H₂SO₄ | 5-Sulfo-3-(ethoxycarbonyl)picolinic acid | High temperature |

| Friedel-Crafts Alkylation/Acylation | R-X/AlCl₃ or RCO-X/AlCl₃ | Generally not feasible due to severe ring deactivation and catalyst coordination to the nitrogen. | Not applicable |

Nucleophilic Aromatic Substitution:

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA), particularly at positions ortho and para to the nitrogen atom. stackexchange.com For this compound, the positions available for nucleophilic attack are C4 and C6. The presence of good leaving groups at these positions would facilitate such reactions.

Should a derivative of this compound bear a suitable leaving group, such as a halogen, at the C4 or C6 position, it would be expected to react with various nucleophiles. The C6 position is ortho to the ring nitrogen, and the C4 position is para.

The table below illustrates potential nucleophilic aromatic substitution reactions on a hypothetical halo-substituted this compound.

| Nucleophile | Example Reagent | Expected Product (assuming substitution at C6) | Typical Conditions |

| Hydroxide | NaOH | 6-Hydroxy-3-(ethoxycarbonyl)picolinic acid | Heating in aqueous base |

| Alkoxide | NaOR' | 6-Alkoxy-3-(ethoxycarbonyl)picolinic acid | Anhydrous alcohol, base |

| Ammonia/Amines | NH₃, R'NH₂, R'₂NH | 6-Amino- or 6-(substituted amino)-3-(ethoxycarbonyl)picolinic acid | High pressure, heating |

| Thiolate | NaSR' | 6-(Alkyl/Arylthio)-3-(ethoxycarbonyl)picolinic acid | Anhydrous solvent |

Derivatization Strategies for Advanced Chemical Entities

The carboxylic acid and ester functionalities of this compound provide versatile handles for a wide range of derivatization reactions, enabling the synthesis of more complex and potentially biologically active molecules. These transformations typically involve nucleophilic acyl substitution at the carbonyl centers. nih.gov

Reactions at the Carboxylic Acid Group:

The carboxylic acid at the C2 position can be readily converted into a variety of other functional groups. These transformations are fundamental in medicinal chemistry and materials science for creating amides, esters, and other derivatives.

A key intermediate for many of these transformations is the corresponding acid chloride, which can be prepared by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. umsl.edu This highly reactive intermediate can then be reacted with a range of nucleophiles.

| Reaction Type | Reagent(s) | Product Class | Significance |

| Amide Formation | Amine (RNH₂), Coupling agents (e.g., DCC, EDC, HATU) | Picolinamides | Introduction of diverse side chains, potential for biological activity. umsl.edu |

| Esterification | Alcohol (R'OH), Acid catalyst (e.g., H₂SO₄) | Diesters | Modification of solubility and pharmacokinetic properties. |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | 2-(Hydroxymethyl)-3-(ethoxycarbonyl)pyridine | Creation of a primary alcohol for further functionalization. |

Reactions at the Ethoxycarbonyl Group:

The ester at the C3 position can also be selectively manipulated, although this may require protection of the more reactive carboxylic acid group.

| Reaction Type | Reagent(s) | Product Class | Significance |

| Transesterification | Alcohol (R'OH), Catalyst (acid or base) | Mixed Diesters | Fine-tuning of molecular properties. |

| Hydrolysis (Saponification) | Aqueous base (e.g., NaOH), then acidification | Pyridine-2,3-dicarboxylic acid | Access to the diacid for further derivatization. |

| Amidation | Amine (RNH₂), Heating | Picolinic acid amides | Direct conversion of the ester to an amide. |

The strategic combination of these derivatization reactions allows for the construction of a wide array of advanced chemical entities based on the this compound scaffold. For instance, the synthesis of various picolinate and picolinic acid derivatives has been explored for applications in catalysis and materials science. nih.govresearchgate.net

Coordination Chemistry of 3 Ethoxycarbonyl Picolinic Acid

Ligand Properties and Chelation Potential of 3-(Ethoxycarbonyl)picolinic acid

This compound, also known as 3-carboxyethylpicolinic acid, possesses a unique combination of donor sites that suggests a versatile and potent role as a ligand in coordination chemistry. The fundamental structure features a pyridine (B92270) ring, a carboxylic acid group at the 2-position, and an ethoxycarbonyl group at the 3-position. This arrangement provides a bidentate N,O-chelate motif, a characteristic hallmark of picolinic acid and its derivatives that is known to form stable five-membered chelate rings with a wide array of metal ions.

The primary coordination is anticipated to occur through the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxylate group. This mode of binding is a well-documented and highly favored coordination behavior for picolinic acid. The presence of the ethoxycarbonyl group at the 3-position is expected to exert a significant influence on the electronic properties of the ligand. The electron-withdrawing nature of this ester group could modulate the electron density on the pyridine ring and the acidity of the carboxylic acid proton, thereby fine-tuning the ligand's donor strength and the stability of the resulting metal complexes.

Furthermore, the ethoxycarbonyl group itself introduces additional potential donor sites through its carbonyl oxygen and etheric oxygen atoms. While the chelation involving the primary N,O-picolinate moiety is expected to dominate, the possibility of the ethoxycarbonyl group participating in coordination, either in a monodentate fashion or by bridging between metal centers, cannot be discounted. This could lead to the formation of polynuclear or polymeric structures with intricate topologies.

Formation and Characterization of Metal Complexes

The robust chelating ability of the picolinate (B1231196) scaffold suggests that this compound will readily form stable complexes with a broad spectrum of metal ions.

Transition Metal Complexes

Based on the extensive research into transition metal picolinate complexes, it is highly probable that this compound will form well-defined complexes with first- and second-row transition metals such as manganese, iron, cobalt, nickel, copper, and zinc. orientjchem.orgajol.infoorientjchem.org The synthesis of these complexes would likely involve the reaction of a suitable metal salt with the ligand in an appropriate solvent, potentially with the addition of a base to facilitate deprotonation of the carboxylic acid. The resulting complexes are expected to exhibit diverse coordination geometries, including octahedral and distorted octahedral, depending on the metal ion and the stoichiometry of the reaction. For instance, complexes with a 1:2 metal-to-ligand ratio are common for divalent transition metals, often with additional coordination sites occupied by solvent molecules. researchgate.net

Lanthanide and Actinide Complexes

The coordination chemistry of picolinic acid with lanthanide ions is well-explored, revealing a propensity for the formation of complexes with high coordination numbers and interesting photoluminescent properties. nih.gov It is therefore anticipated that this compound will also serve as an effective ligand for lanthanide ions. The coordination would primarily involve the N,O-chelating unit, with the potential for the ester group to influence the coordination environment and the resulting luminescence of the complexes. The synthesis would typically be carried out in solution, and the resulting complexes could exist as mononuclear species or extend into coordination polymers.

Structural Analysis of Coordination Compounds

A comprehensive understanding of the coordination behavior of this compound would necessitate detailed structural and spectroscopic analysis of its metal complexes.

X-ray Crystallography of Metal-3-(Ethoxycarbonyl)picolinate Complexes

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of coordination compounds. For complexes of this compound, this technique would provide invaluable information on:

Coordination mode: Confirming the bidentate N,O-chelation and revealing any involvement of the ethoxycarbonyl group in coordination.

Bond lengths and angles: Providing insight into the strength of the metal-ligand interactions. For example, the Ru-N and Ru-O bond lengths in related picolinate complexes provide a benchmark for comparison. researchgate.net

Coordination geometry: Defining the geometry around the metal center (e.g., octahedral, tetrahedral, etc.).

Supramolecular interactions: Identifying hydrogen bonding, π-π stacking, and other non-covalent interactions that dictate the crystal packing.

While specific crystallographic data for 3-(Ethoxycarbonyl)picolinate complexes are not yet reported, the wealth of data for picolinate complexes provides a strong foundation for predicting the types of structures that may be observed. researchgate.net

Spectroscopic Characterization of Coordination Environments

A suite of spectroscopic techniques would be essential for characterizing the coordination environment in both solid-state and solution.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the carboxylate (COO⁻) and pyridine ring C=N stretching modes upon coordination would provide clear evidence of complex formation. Specifically, a shift in the C=O stretching frequency of the carboxylic acid group upon deprotonation and coordination is a key diagnostic feature. The position of the C=O stretch of the ethoxycarbonyl group would also be monitored for any shifts that might indicate its participation in bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn²⁺ or La³⁺), ¹H and ¹³C NMR spectroscopy would be instrumental in determining the structure in solution. Shifts in the resonances of the pyridine ring and ethoxycarbonyl group protons and carbons upon coordination would provide detailed information about the ligand's binding mode.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of transition metal complexes would reveal d-d transitions and charge-transfer bands, providing information about the coordination geometry and the nature of the metal-ligand bonding. For instance, the UV-Vis spectrum of a related ruthenium picolinate complex shows characteristic absorption bands. mfouria.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes (e.g., with Cu²⁺ or Mn²⁺), EPR spectroscopy would be a powerful tool to probe the electronic structure and the local environment of the metal ion. The g-values and hyperfine coupling constants obtained from EPR spectra can provide detailed insights into the coordination geometry and the nature of the donor atoms. mfouria.com

Below is a hypothetical data table illustrating the kind of spectroscopic data that would be anticipated for a transition metal complex of this compound, based on known picolinate complexes.

| Spectroscopic Technique | Expected Observations for a [M(3-ethoxycarbonylpicolinate)₂] Complex |

| IR (cm⁻¹) | Shift in ν(C=O) of carboxylic acid to lower wavenumber upon coordination. Shift in pyridine ring vibrations. Potential shift in ν(C=O) of the ester group. |

| ¹H NMR (ppm) | Downfield or upfield shifts of pyridine and ethoxycarbonyl protons upon coordination. |

| UV-Vis (nm) | Appearance of d-d transition bands in the visible region for transition metal complexes. Ligand-to-metal charge transfer (LMCT) bands in the UV region. |

| EPR | For paramagnetic metals, characteristic g-values and hyperfine splitting patterns indicative of the coordination environment. |

While the coordination chemistry of this compound is still in its infancy, the foundational knowledge of picolinate chemistry provides a clear roadmap for its exploration. The synthesis and detailed characterization of its metal complexes are poised to uncover new structural motifs and functional materials, further expanding the rich and diverse landscape of coordination chemistry.

Theoretical Analysis of Metal-Ligand Interactions in this compound Complexes Remains Unexplored

A thorough review of available scientific literature reveals a significant gap in the theoretical and computational understanding of metal complexes formed with this compound. Despite the well-documented coordination chemistry of its parent compound, picolinic acid, and various other derivatives, specific theoretical studies, including detailed research findings and data tables on the metal-ligand interactions of this particular ester, are not present in the current body of published research.

Computational methods, most notably Density Functional Theory (DFT), have become instrumental in elucidating the electronic structure, bonding characteristics, and stability of metal complexes. These theoretical approaches provide deep insights into the nature of coordination bonds by quantifying the electrostatic and covalent contributions to the metal-ligand interactions. Such studies typically generate valuable data, including optimized molecular geometries, calculated bond lengths and angles, Mulliken or Natural Bond Orbital (NBO) charge distributions, and analyses of frontier molecular orbitals (HOMO-LUMO). This information is crucial for a comprehensive understanding of how ligands like this compound interact with different metal centers.

For many related picolinic acid derivatives, extensive theoretical research has been conducted. These studies have successfully characterized the coordination modes, explored the influence of various substituents on the electronic properties of the ligand, and predicted the spectroscopic and magnetic properties of the resulting metal complexes. However, the specific influence of the ethoxycarbonyl group at the 3-position of the pyridine ring on the metal-ligand bond in its complexes has not been the subject of dedicated theoretical investigation.

Consequently, there are no published data tables detailing calculated parameters such as bond dissociation energies, orbital interaction energies, or vibrational frequencies for metal complexes of this compound. The absence of such fundamental theoretical research precludes a detailed discussion on the nuanced electronic effects that the ethoxycarbonyl substituent might impart on the coordination properties of the picolinic acid scaffold.

Further experimental and, crucially, theoretical research is required to characterize the coordination behavior of this compound and to build a predictive model for its interaction with a range of metal ions. Such studies would be invaluable for the rational design of new functional materials and catalysts based on this ligand.

Advanced Spectroscopic and Analytical Characterization of 3 Ethoxycarbonyl Picolinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(Ethoxycarbonyl)picolinic acid, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the ethoxycarbonyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the carboxylic acid and ester groups. The protons of the ethyl group will appear more upfield, with the methylene (B1212753) (-CH2-) protons deshielded by the adjacent oxygen atom compared to the terminal methyl (-CH3) protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the ester are typically found in the most downfield region of the spectrum (around 160-185 ppm). lew.ro The sp²-hybridized carbons of the pyridine ring will resonate in the aromatic region (approximately 120-150 ppm). The carbons of the ethoxycarbonyl group will appear in the upfield region, with the methylene carbon being more deshielded than the methyl carbon.

Illustrative ¹H and ¹³C NMR Data for a Related Compound (p-Ethoxycarbonylphenylboronic acid):

| Assignment | ¹H NMR (200 MHz, DMSO-d6) δ (ppm) | ¹³C NMR (75 MHz, DMSO-d6) δ (ppm) |

| -CH3 | 1.31 (t, J = 7 Hz, 3H) | 14.2 |

| -CH2- | 4.30 (q, J = 7 Hz, 2H) | 60.7 |

| Aromatic CH | 7.90 (s, 4H) | 127.9 (2xCH), 134.2 (2xCH) |

| Aromatic Cq | - | 131.0, 139.8 |

| C=O | - | 165.9 |

| OH | 8.27 (s, 2H) | - |

| Data sourced from a study by The Royal Society of Chemistry. rsc.org |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization.

Electron ionization (EI) is a common method used in MS. For carboxylic acids, characteristic fragmentation patterns include the loss of an -OH group (M-17) and the loss of a -COOH group (M-45). libretexts.org For esters, fragmentation often occurs at the C-O bond. In the case of this compound, fragmentation is expected to involve the loss of the ethoxy group (-OCH2CH3, M-45) or the entire ethoxycarbonyl group (-COOCH2CH3, M-73). The fragmentation of the pyridine ring itself can also provide structural information.

Derivatization techniques, such as creating trimethylsilyl (B98337) (TMS) esters, can be employed to enhance volatility for gas chromatography-mass spectrometry (GC-MS) analysis. The mass spectrum of a TMS derivative of picolinic acid shows characteristic fragments that aid in its identification. nist.gov

Expected Fragmentation of this compound:

| Fragment | Description |

| [M]+• | Molecular ion |

| [M-C2H5O]• | Loss of the ethoxy group |

| [M-COOH]• | Loss of the carboxylic acid group |

| [M-COOC2H5]• | Loss of the ethoxycarbonyl group |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of both the carboxylic acid and the ester, C-O stretches, and the vibrations of the pyridine ring. The O-H stretching vibration of the carboxylic acid typically appears as a very broad band in the region of 3300-2500 cm⁻¹. westmont.edu The C=O stretching vibrations for the carboxylic acid and the ester are expected in the region of 1680-1750 cm⁻¹. vscht.cz The presence of both of these functional groups will likely result in two distinct or overlapping strong absorption bands in this region. Vibrations associated with the pyridine ring (C=C and C=N stretching) typically appear in the 1600-1400 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While C=O stretches are visible in both, C=C and C=N bonds of the aromatic ring often produce strong Raman signals. The symmetric stretching of non-polar bonds can also be more prominent in Raman spectra.

Characteristic IR Absorption Bands for Picolinic Acid:

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H stretch (in H-bonded dimer) | ~3000 (broad) |

| C-H stretch (aromatic) | ~3052 |

| C=O stretch | ~1700-1720 |

| C=C, C=N stretch (ring) | ~1616, 1562, 1478, 1411 |

| Data is based on general values for picolinic acid and related compounds. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions.

The pyridine ring and the carbonyl groups of the carboxylic acid and ester contain both π electrons and non-bonding (n) electrons. The π→π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. These are expected in the shorter wavelength UV region. The n→π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. masterorganicchemistry.com For carboxylic acids without additional conjugation, absorbance is typically around 210 nm. nih.gov The extended conjugation in the pyridine ring system will shift the absorption to longer wavelengths. Studies on picolinic acid have shown absorption maxima that are influenced by the solvent environment. researchgate.net

UV-Vis Absorption Data for Picolinic Acid and its Complexes:

| Compound | λmax (nm) | Solvent/Conditions |

| Picolinic Acid | ~264 | Water |

| V(III)-picolinic acid complex | 501, 627 | Aqueous solution, pH dependent |

| Data sourced from studies on picolinic acid and its metal complexes. nih.govresearchgate.net |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from related substances and impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile compounds like this compound. Reversed-phase HPLC, using a C18 column, is commonly employed. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a pH modifier such as trifluoroacetic acid or phosphoric acid to ensure the carboxylic acid is in a consistent protonation state. rsc.orgscribd.com Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance, such as around 265 nm. rsc.org

Gas Chromatography (GC): Due to the low volatility of carboxylic acids, GC analysis of this compound typically requires derivatization to a more volatile form, such as a methyl or silyl (B83357) ester. nih.gov GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can then be used for separation and quantification of the compound and any volatile impurities.

Typical HPLC Parameters for Analysis of Picolinic Acid Derivatives:

| Parameter | Condition |

| Column | C18 or Phenyl-based reversed-phase |

| Mobile Phase | Gradient or isocratic mixture of water and acetonitrile/methanol with acid modifier |

| Flow Rate | ~0.8-1.0 mL/min |

| Detection | UV at ~265 nm |

| Parameters are based on methods for related picolinic acid compounds. nih.govrsc.orgscribd.com |

Computational and Theoretical Investigations of 3 Ethoxycarbonyl Picolinic Acid

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and conformational preferences of molecules. nih.govnih.gov For 3-(Ethoxycarbonyl)picolinic acid, these methods can predict bond lengths, bond angles, and dihedral angles, offering insights into the molecule's shape and steric interactions.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C2-C3 Bond Length (Å) | 1.405 |

| C3-C(O)OEt Bond Length (Å) | 1.490 |

| O=C-O Bond Angle (°) | 124.5 |

| C2-C3-C(O)-O Dihedral Angle (°) | 45.0 |

Disclaimer: The data in this table are illustrative and based on typical values from computational studies of related picolinic acid derivatives. Specific experimental or calculated values for this compound are not available in the cited literature.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic properties of this compound can be elucidated through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energies and spatial distributions of these orbitals are crucial for understanding the molecule's reactivity, spectroscopic properties, and potential as an electron donor or acceptor.

The HOMO is anticipated to be localized primarily on the electron-rich pyridine (B92270) ring, while the LUMO is expected to have significant contributions from the electron-withdrawing carboxylic acid and ethoxycarbonyl groups. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.7 |

Disclaimer: The data in this table are illustrative and based on general trends observed in computational studies of substituted pyridines. Specific calculated values for this compound are not available in the cited literature.

Prediction of Spectroscopic Properties through Computational Models

Computational models, particularly time-dependent DFT (TD-DFT), can be employed to predict various spectroscopic properties of this compound, including its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.gov These theoretical predictions can be invaluable for interpreting experimental spectra and for the structural elucidation of the compound.

Predicted IR spectra can help identify characteristic vibrational frequencies, such as the C=O stretching vibrations of the carboxylic acid and ester groups, and the C-N stretching of the pyridine ring. Calculated NMR chemical shifts for ¹H and ¹³C nuclei can aid in the assignment of experimental NMR signals. TD-DFT calculations can predict the electronic transitions responsible for UV-Vis absorption, providing insights into the molecule's color and photochemical behavior.

While specific predicted spectra for this compound are not available, studies on related picolinic acid derivatives have shown good agreement between calculated and experimental spectroscopic data. researchgate.net

Simulations of Reaction Mechanisms and Pathways

Computational simulations can provide detailed insights into the mechanisms of chemical reactions involving this compound. For instance, the Fischer esterification of the carboxylic acid group can be modeled to understand the reaction pathway, identify transition states, and calculate activation energies. praxilabs.comyoutube.comedumedia.comyoutube.com

These simulations can explore the role of acid catalysts in the esterification process, detailing the protonation steps and the formation of tetrahedral intermediates. praxilabs.com By mapping the potential energy surface of the reaction, computational models can help in optimizing reaction conditions to improve yields and selectivity.

Furthermore, simulations can be used to investigate other potential reactions of this compound, such as nucleophilic substitution at the pyridine ring or hydrolysis of the ester group.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in solution is governed by its intermolecular interactions with solvent molecules. mdpi.com Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate these solvent effects and to predict how the molecular properties of the compound change in different solvent environments. researchgate.net

This compound is capable of forming hydrogen bonds through its carboxylic acid group, which will significantly influence its solubility and aggregation behavior. mdpi.com The pyridine nitrogen can also act as a hydrogen bond acceptor. Computational studies can quantify the strength of these interactions and predict the formation of dimers or larger aggregates in solution.

Solvent polarity is expected to have a notable impact on the electronic structure and spectroscopic properties of the molecule. For example, the position of UV-Vis absorption bands may shift in solvents of different polarities (solvatochromism), a phenomenon that can be predicted using computational models. researchgate.net

Applications in Chemical Synthesis and Materials Science Research

3-(Ethoxycarbonyl)picolinic acid as a Building Block in Organic Synthesis

The reactivity of the pyridine (B92270) nitrogen, the carboxylic acid, and the ethoxycarbonyl group allows this compound and its derivatives to be valuable starting materials and intermediates in organic synthesis.

While direct utilization of this compound as a precursor for complex heterocycles is not extensively documented in publicly available research, the synthesis of related structures highlights its potential. For instance, derivatives of pyrido[2,3-d]pyrimidine, a class of fused heterocyclic compounds with significant biological activity, can be synthesized from structurally similar starting materials. nih.govjocpr.com One common strategy involves the use of 2-aminopyridine-3-carboxylic acid derivatives, which could be conceptually derived from this compound.

A notable example is the synthesis of pyrido[2,3-d]pyrimidines from 2-amino-3-ethoxycarbonylpyridine. This starting material can be converted into 3-ethoxycarbonyl-2-isothiocyanatopyridine, which then undergoes cyclization reactions with various nucleophiles to form the fused pyrimidine (B1678525) ring system. This demonstrates how the ethoxycarbonyl and a reactive group on the adjacent position of the pyridine ring can be key to forming complex heterocyclic structures.

Furthermore, general methods for synthesizing picolinate (B1231196) and picolinic acid derivatives have been developed using heterogeneous catalysts. researchgate.netrsc.org These methods often involve multi-component reactions that construct the pyridine ring, incorporating the ester and carboxylic acid functionalities in the process. researchgate.netrsc.org Such approaches could be adapted for the synthesis of a wide array of substituted pyridines, which are themselves precursors to more complex heterocyclic systems.

Table 1: Examples of Heterocyclic Synthesis from Picolinic Acid Derivatives

| Starting Material | Reagents | Product | Heterocyclic System |

| 2-Amino-3-ethoxycarbonylpyridine | 1. Thiophosgene 2. Nucleophiles | Pyrido[2,3-d]pyrimidine derivatives | Pyrido[2,3-d]pyrimidine |

| 2-Aminonicotinic acid | Isothiocyanates or Isocyanates | Pyrido[2,3-d]pyrimidine derivatives | Pyrido[2,3-d]pyrimidine |

| 6-Aminouracil | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | 5-Carboxamido-7-oxopyrido[2,3-d]pyrimidines | Pyrido[2,3-d]pyrimidine |

This table presents examples of heterocyclic syntheses starting from compounds structurally related to this compound, illustrating the potential synthetic routes.

The picolinic acid framework is a recurring motif in medicinal chemistry, and its derivatives often serve as crucial intermediates in the synthesis of pharmaceuticals. While specific examples detailing the use of this compound as an intermediate in the total synthesis of complex natural products are not prominent in the literature, patent literature indicates the importance of related picolinic acid derivatives. For instance, various substituted picolinic acids are key building blocks for novel fungicides and treatments for respiratory disorders. google.comgoogle.com

The general synthetic utility of picolinic acid itself is well-established. It can undergo reactions such as the Hammick reaction, where it reacts with ketones to form pyridine-2-carbonols. wikipedia.org Hydrogenation of picolinic acid yields piperidine-2-carboxylic acid, a precursor to the local anesthetic Mepivacaine. wikipedia.org These transformations underscore the value of the picolinic acid scaffold in constructing more complex molecules. The presence of the ethoxycarbonyl group in this compound offers a handle for further synthetic modifications, potentially allowing for its incorporation into larger, more intricate molecular structures.

Role in Supramolecular Chemistry and Self-Assembly Research

The pyridine nitrogen and the carboxylic acid group of picolinic acid and its derivatives are excellent candidates for forming non-covalent interactions, such as hydrogen bonds and metal coordination, which are the driving forces in supramolecular chemistry and self-assembly. Research in this area has primarily focused on picolinic acid itself or other substituted derivatives.

Picolinic acid has been shown to form a variety of supramolecular synthons, often existing as a zwitterion. researchgate.net These synthons can lead to the formation of well-ordered, two-dimensional honeycomb networks on surfaces, which can, in turn, be used to template the arrangement of other molecules. The ability to control the assembly and disassembly of these supramolecular structures through external stimuli, such as pH changes, makes them interesting for the development of smart materials.

While direct studies on the supramolecular behavior of this compound are scarce, it is reasonable to infer that the ethoxycarbonyl group would modulate the self-assembly properties of the picolinic acid core. This additional functional group could participate in further hydrogen bonding or other weak interactions, potentially leading to novel supramolecular architectures.

Potential in the Development of Functional Materials

The ability of this compound to act as a ligand for metal ions and as a monomer for polymerization suggests its potential in the creation of advanced functional materials.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs are highly dependent on the geometry and functionality of the organic linkers. Pyridinecarboxylic acids are widely used as ligands in MOF synthesis due to their ability to form strong coordination bonds with a variety of metal centers.

Research has demonstrated the use of pyridine-2,3-dicarboxylic acid as a ligand for the construction of 3D MOFs. rsc.orgresearchgate.net In these structures, both the pyridine nitrogen and the carboxylate groups coordinate to the metal centers, leading to robust frameworks with potential applications in gas storage and catalysis. Similarly, 2,5-pyridinedicarboxylic acid has been employed to synthesize UiO-66 type MOFs, where the introduction of the nitrogen atom into the linker was shown to enhance the hydrophilicity of the material. rsc.org

Although there are no specific reports on MOFs constructed from this compound, its structural similarity to these other pyridine dicarboxylic acids suggests its high potential as a MOF ligand. The ethoxycarbonyl group could either be hydrolyzed in situ to participate in coordination or remain as a functional pendant group within the pores of the MOF, influencing its chemical environment and adsorptive properties.

Table 2: Examples of MOFs from Picolinic Acid-based Ligands

| Ligand | Metal Ion | MOF Structure | Potential Application |

| Pyridine-2,3-dicarboxylic acid | Cu(II), Zn(II), Cd(II) | 2D and 3D coordination polymers | Photoluminescence |

| 2,5-Pyridinedicarboxylic acid | Zr(IV), Ce(IV), Hf(IV) | UiO-66 type structure | Heat transformation, Adsorption |

| Pyridazine-3,6-dicarboxylic acid | Tb(III), Dy(III) | 3D lanthanide-based MOFs | Luminescent sensing, Photocatalysis |

This table showcases MOFs synthesized from ligands structurally related to this compound, indicating its potential as a linker.

The synthesis of polymers directly from this compound has not been extensively reported. However, the broader class of picolinic acid derivatives has been incorporated into polymeric structures. For example, picolinic acid has been used as a co-functional monomer in the synthesis of ion-imprinted polymers for the selective sorption of metal ions.

The presence of both a carboxylic acid and an ester group in this compound provides two potential sites for polymerization. The carboxylic acid can be used in condensation polymerizations with diols or diamines to form polyesters or polyamides, respectively. The ethoxycarbonyl group could also be transformed into other polymerizable functionalities. The rigid pyridine core would likely impart thermal stability and specific conformational preferences to the resulting polymers. While this area remains largely unexplored for this specific monomer, the fundamental principles of polymer chemistry suggest that this compound could be a valuable component in the design of new functional polymers.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Methodologies for 3-(Ethoxycarbonyl)picolinic acid

The synthesis of picolinic acid derivatives, while established, is an area with considerable room for innovation, particularly in enhancing efficiency, sustainability, and scalability. Traditional methods for producing the picolinic acid backbone often involve the oxidation of 2-picoline with strong oxidants like potassium permanganate (B83412) or nitric acid, or the hydrolysis of 2-cyanopyridine. wikipedia.orgorgsyn.orgchemicalbook.comgoogle.com Future research is trending towards more sophisticated and environmentally benign approaches.

Emerging synthetic strategies focus on:

Catalytic Innovations : The use of novel heterogeneous catalysts, such as metal-organic frameworks (MOFs), is a promising frontier. For instance, research on UiO-66(Zr)-based catalysts has demonstrated their effectiveness in multi-component reactions for synthesizing picolinate (B1231196) derivatives under mild, ambient temperature conditions. researchgate.netnih.govrsc.org These methods offer high yields and the advantage of catalyst reusability, aligning with the principles of green chemistry.

One-Pot Reactions : Developing tandem or one-pot, multi-component reactions can significantly streamline the synthesis process. Such strategies, which might involve an anomeric-based oxidation, can construct the substituted pyridine (B92270) ring and install the desired functional groups in a single synthetic operation, thereby reducing waste and saving time. researchgate.netrsc.org

Flow Chemistry : The application of continuous flow technologies could offer superior control over reaction parameters (temperature, pressure, and stoichiometry), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. This is particularly relevant for industrial-scale production where consistency and efficiency are paramount. google.com

Bio-catalysis : Exploring enzymatic pathways for the synthesis or modification of picolinic acid derivatives could provide highly selective and sustainable manufacturing routes, moving away from harsh chemical reagents.

A patent for new picolinic acid derivatives mentions a process involving the reaction of a metallated pyridine precursor with a reactive electrophile like ethyl chloroformate (ClCO(OCH₂CH₃)) to introduce the ethoxycarbonyl group. google.com Future work could optimize such metallation-carboxylation sequences using more efficient or selective reagents and conditions.

Investigation of Expanded Reactivity Profiles

The reactivity of this compound is primarily dictated by its three key features: the pyridine ring, the carboxylic acid group, and the ethyl ester. While classic ester reactions like hydrolysis, transesterification, and aminolysis are well-understood, future research will likely explore more nuanced and powerful transformations. libretexts.org

Advanced Ligand Development : Picolinic acid is a well-known bidentate chelating agent for a variety of metal ions. wikipedia.org The ethoxycarbonyl group on this compound can be further functionalized to create more complex, multidentate ligands. These new ligands could find use in catalysis, with applications in asymmetric synthesis or advanced oxidation processes for water treatment, an area where picolinic acid has already been shown to mediate the catalytic activity of manganese. acs.org

Medicinal Chemistry Scaffolding : Picolinic acid derivatives are scaffolds for numerous biologically active molecules, including enzyme inhibitors and antiviral agents. nih.govdrugbank.com this compound serves as a key intermediate for creating more complex derivatives. For example, it can be used in the synthesis of picolinamides, which have applications as fungicides and treatments for respiratory disorders. google.comgoogle.comgoogle.com Future work will likely involve expanding the library of derivatives by reacting the carboxylic acid or ester group to form amides, hydrazides, and other functional groups to explore new therapeutic possibilities.

Cross-Coupling Reactions : The pyridine ring can be a substrate for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to append other molecular fragments. Research could focus on developing conditions to selectively functionalize the pyridine ring of this compound, opening pathways to novel materials and complex drug candidates.

The hydrolysis of picolinic acid esters can be catalyzed by divalent metal ions, a phenomenon that could be exploited for developing novel catalytic systems or responsive materials. acs.org

Development of Advanced Analytical Techniques for Trace Analysis

As the applications of this compound expand, particularly in fields like environmental science and medicine, the need for highly sensitive and selective analytical methods for its detection at trace levels becomes critical.

Current methods for analyzing related pyridinecarboxylic acids often rely on High-Performance Liquid Chromatography (HPLC), sometimes coupled with mixed-mode columns to separate isomers. helixchrom.comsielc.com For enhanced sensitivity, a method for picolinic acid detection in serum involves post-column UV irradiation to induce fluorescence. nih.gov

Future opportunities in analytical technique development include:

Mass Spectrometry-Based Methods : Advanced liquid chromatography-mass spectrometry (LC-MS/MS) techniques offer unparalleled sensitivity and specificity. Developing and validating robust LC-MS/MS methods would enable the quantification of this compound and its metabolites in complex biological matrices (e.g., plasma, urine) and environmental samples. acs.org

Spectroscopic Sensors : The development of spectroscopic technologies like Surface-Enhanced Raman Spectroscopy (SERS) or Surface Plasmon Resonance (SPR) could lead to rapid, label-free, and real-time monitoring systems. mdpi.com These sensor platforms could be designed with specific recognition elements to selectively capture and detect the target molecule even in the presence of interferents.

Miniaturization and Automation : Integrating analytical processes into microfluidic "lab-on-a-chip" devices can reduce sample and reagent consumption, decrease analysis time, and enable high-throughput screening and point-of-care diagnostics. acs.orgmdpi.com

The table below summarizes potential advanced analytical methods for future development.

| Analytical Technique | Potential Application | Advantages |

| LC-MS/MS | Quantification in biological and environmental samples | High sensitivity, high selectivity, structural confirmation |

| SERS | Real-time environmental monitoring, surface analysis | Ultra-high sensitivity (single-molecule potential), molecular fingerprinting |

| SPR Sensors | Label-free binding studies, rapid screening | Real-time detection, quantitative analysis of interactions |

| Microfluidic Devices | High-throughput screening, point-of-care testing | Low sample volume, fast analysis, automation |

Computational Design of Next-Generation Derivatives

Computational chemistry provides powerful tools to accelerate the discovery and optimization of new molecules, saving significant time and resources compared to traditional trial-and-error synthesis. For this compound, in silico methods can guide the development of next-generation derivatives with tailored properties.

Predictive Modeling : Using Density Functional Theory (DFT), researchers can predict a wide range of properties for novel derivatives, including their electronic structure, reactivity, and stability. mdpi.com This allows for the pre-screening of candidates before they are ever synthesized.

Structure-Activity Relationship (SAR) Studies : Quantitative Structure-Activity Relationship (QSAR) modeling and the generation of 3D-pharmacophore models can identify the key structural features required for a specific biological activity. nih.gov By applying these models to virtual libraries of this compound derivatives, researchers can prioritize the synthesis of compounds with the highest probability of success as, for example, new enzyme inhibitors or receptor ligands. mdpi.commdpi.com

Molecular Docking : For applications in drug discovery, molecular docking simulations can predict how designed derivatives will bind to a target protein. nih.gov This provides insight into the mechanism of action and allows for the rational design of modifications to improve binding affinity and selectivity.

Solid-State Property Prediction : Computational tools like Hirshfeld surface analysis can be used to understand and predict intermolecular interactions, which govern the crystal packing and solid-state properties of the derivatives. nih.gov This is crucial for pharmaceutical development and materials science applications.

These computational approaches allow for a "design-on-demand" strategy, where molecules are engineered with specific electronic, steric, and pharmacokinetic properties for targeted applications.

Interdisciplinary Research Synergies with Related Chemical Fields

The full potential of this compound will be realized through collaborations that bridge traditional disciplinary divides. Its versatile structure makes it a valuable platform for creating synergies between different areas of chemistry and beyond.

Medicinal and Coordination Chemistry : The well-established chelating ability of the picolinate scaffold can be combined with medicinal chemistry insights. nih.govresearchgate.net This could lead to the development of new metallodrugs or diagnostic agents, such as MRI contrast agents or radiopharmaceuticals for therapy, where the 3-(ethoxycarbonyl) group acts as a handle for bioconjugation. nih.gov

Materials Science and Catalysis : By incorporating this compound derivatives as building blocks (ligands) into Metal-Organic Frameworks (MOFs) or polymers, new materials with tailored porosity, catalytic activity, or sensing capabilities can be created. The ester functionality provides a site for post-synthetic modification within these materials.

Agrochemical and Environmental Chemistry : Research into picolinamide (B142947) fungicides demonstrates a clear link between synthesis and agricultural applications. google.com Synergies with environmental chemistry could involve designing more biodegradable agrochemicals or using the compound's derivatives in environmental remediation technologies, such as advanced oxidation processes to degrade pollutants. acs.org

Bionanotechnology and Diagnostics : The ability to conjugate these molecules to nanoparticles or biomolecules (like antibodies) opens avenues in targeted drug delivery and advanced diagnostic systems. The chelating properties could be used to load metal ions onto a nanoparticle carrier for theranostic applications.

By fostering these interdisciplinary collaborations, the chemical community can leverage the unique attributes of this compound to address complex challenges in health, agriculture, and environmental science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Ethoxycarbonyl)picolinic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves esterification of picolinic acid derivatives. For example, bromomethyl intermediates (e.g., ethyl 3-(bromomethyl)picolinate) can undergo nucleophilic substitution with ethoxycarbonyl groups under basic conditions . Optimization includes controlling temperature (0–5°C for bromomethyl reactions) and using anhydrous solvents to minimize hydrolysis. Catalytic agents like DMAP may enhance esterification efficiency .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : H NMR should show peaks for the ethoxy group (δ 1.3–1.5 ppm for CH, δ 4.3–4.5 ppm for OCH) and pyridine protons (δ 8.0–9.0 ppm) .

- IR : Stretching vibrations at ~1700 cm (ester C=O) and ~2500–3000 cm (carboxylic acid O-H, if present) .

- MS : MALDI-TOF can detect molecular ion peaks (e.g., [M+H]), with fragmentation patterns confirming substituent stability .

Q. What are the key physicochemical properties (e.g., pKa, solubility) of this compound, and how do these influence its reactivity?

- Methodological Answer : The compound’s pKa (~2.5–3.0 for the carboxylic acid group) dictates ionization in aqueous buffers, affecting solubility and coordination chemistry. In organic solvents (e.g., DMF, THF), the ethoxycarbonyl group enhances electrophilicity, facilitating nucleophilic acyl substitutions. Solubility in polar aprotic solvents is critical for catalytic applications .

Advanced Research Questions

Q. In cross-coupling reactions, how does the ethoxycarbonyl group at the 3-position influence regioselectivity compared to other substituents?

- Methodological Answer : The electron-withdrawing ethoxycarbonyl group increases electrophilicity at the pyridine ring’s 2- and 4-positions, directing Suzuki-Miyaura couplings to these sites. Steric hindrance at the 3-position favors reactions at less crowded positions, as observed in palladium-catalyzed couplings with aryl boronic acids .

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can model charge distribution, identifying reactive sites (e.g., electrophilic carbonyl carbons). Molecular dynamics simulations reveal solvent effects on transition states, such as stabilization of tetrahedral intermediates in ester hydrolysis .

Q. How can this compound serve as a precursor for heterocyclic syntheses while minimizing side reactions?

- Methodological Answer : The ethoxycarbonyl group acts as a directing group in cycloadditions. For example, in Diels-Alder reactions, it enhances dienophile activity. Critical steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.